(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
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Description
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone is a useful research compound. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole and a piperidine moiety, both of which are common in many bioactive compounds . Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors . Piperidine is a common structural motif in many pharmaceuticals and is known to interact with various biological targets, including G protein-coupled receptors and ion channels .
Mode of Action
The presence of the fluorophenylsulfonyl group could enhance binding affinity to its targets due to the strong electronegativity of fluorine .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the metabolic stability of the compound, as fluorine is known to resist metabolic processes .
Result of Action
Given the biological activities associated with benzothiazole and piperidine moieties, it’s possible that this compound could have a range of effects depending on the specific targets it interacts with .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. The fluorine atom in the compound could enhance its stability under various conditions .
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-13-22-18-7-2-14(12-19(18)27-13)20(24)23-10-8-17(9-11-23)28(25,26)16-5-3-15(21)4-6-16/h2-7,12,17H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROJGASUUJJHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.